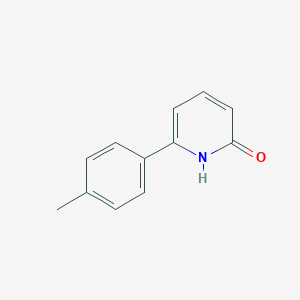

6-(p-Tolyl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-7-10(8-6-9)11-3-2-4-12(14)13-11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQQUHTPUVQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396586 | |

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129720-57-6 | |

| Record name | 6-(4-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(p-Tolyl)pyridin-2-ol: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridin-2-ol derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines its predicted chemical and physical properties, and expected spectroscopic characteristics based on analogous compounds. Detailed, plausible synthetic protocols are presented, drawing from established methodologies for the synthesis of substituted pyridines, such as the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. This guide aims to serve as a valuable resource for researchers in the design and execution of synthetic routes and in the prediction of the compound's behavior.

Introduction

The pyridin-2-ol moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. The introduction of an aryl substituent, such as a p-tolyl group, at the 6-position of the pyridin-2-ol ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities and applications in materials science. This guide provides a detailed technical overview of 6-(p-Tolyl)pyridin-2-ol, focusing on its chemical structure, predicted properties, and synthetic strategies.

Chemical Structure and Properties

6-(p-Tolyl)pyridin-2-ol is a bicyclic aromatic compound with the chemical formula C₁₂H₁₁NO. The structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group at the 6-position. The presence of the hydroxyl group allows for tautomerization to its pyridin-2-one form, 6-(p-Tolyl)-1H-pyridin-2-one. The equilibrium between these two tautomers can be influenced by the solvent and solid-state packing effects.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source/Analogy |

| Molecular Weight | 185.22 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₁NO | Calculated |

| IUPAC Name | 6-(4-methylphenyl)pyridin-2-ol | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Melting Point (°C) | 150-160 | Analogy to substituted pyridin-2-ones |

| Boiling Point (°C) | > 300 | Analogy to substituted pyridin-2-ones |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | General solubility of pyridin-2-ols |

| pKa | ~11-12 (for the hydroxyl group) | Analogy to 6-methylpyridin-2-ol[1] |

| LogP | ~2.5-3.0 | Computational Prediction |

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for 6-(p-Tolyl)pyridin-2-ol, derived from the analysis of its structural components and comparison with related molecules.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | OH/NH proton |

| ~7.8-7.9 | d | 2H | Aromatic protons (tolyl ring, ortho to pyridyl) |

| ~7.5-7.6 | t | 1H | Pyridine ring proton (H4) |

| ~7.3-7.4 | d | 2H | Aromatic protons (tolyl ring, meta to pyridyl) |

| ~6.8-6.9 | d | 1H | Pyridine ring proton (H5) |

| ~6.3-6.4 | d | 1H | Pyridine ring proton (H3) |

| ~2.35 | s | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C2 (C-OH) |

| ~150 | C6 |

| ~140 | C4 |

| ~139 | Aromatic C (tolyl, ipso) |

| ~138 | Aromatic C (tolyl, para) |

| ~129 | Aromatic C (tolyl, ortho) |

| ~126 | Aromatic C (tolyl, meta) |

| ~118 | C5 |

| ~105 | C3 |

| ~21 | Methyl C (-CH₃) |

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (intramolecular H-bonding) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1650 | Strong | C=O stretch (pyridin-2-one tautomer) |

| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1250 | Medium | C-O stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 184 | [M-H]⁺ |

| 170 | [M-CH₃]⁺ |

| 156 | [M-CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols: Synthesis of 6-(p-Tolyl)pyridin-2-ol

As 6-(p-Tolyl)pyridin-2-ol is not commercially available, its synthesis is a key requirement for any research. Two plausible synthetic routes are detailed below.

Route 1: Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classical and versatile method for preparing substituted pyridines.[2][3] This approach involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.

Experimental Protocol:

-

Preparation of 1-(4-methylbenzoyl)methylpyridinium iodide:

-

To a solution of 2-iodo-1-(p-tolyl)ethan-1-one (1.0 eq) in acetone, add pyridine (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium salt.

-

-

Synthesis of 6-(p-Tolyl)pyridin-2-ol:

-

A mixture of 1-(4-methylbenzoyl)methylpyridinium iodide (1.0 eq), an appropriate α,β-unsaturated carbonyl compound (e.g., ethyl acrylate, 1.1 eq), and ammonium acetate (10 eq) in glacial acetic acid is heated to reflux for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[4][5] This approach can be used to couple a boronic acid derivative with a halide. For the synthesis of 6-(p-Tolyl)pyridin-2-ol, this would involve coupling p-tolylboronic acid with a 6-halopyridin-2-ol.

Experimental Protocol:

-

Synthesis of 6-bromo-2-methoxypyridine:

-

To a solution of 2,6-dibromopyridine (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 6-bromo-2-methoxypyridine.

-

-

Suzuki-Miyaura Coupling:

-

A mixture of 6-bromo-2-methoxypyridine (1.0 eq), p-tolylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system of toluene and water (4:1) is degassed and heated to 90 °C under an inert atmosphere for 12 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to yield 2-methoxy-6-(p-tolyl)pyridine.

-

-

Demethylation:

-

The 2-methoxy-6-(p-tolyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as dichloromethane.

-

A demethylating agent, such as boron tribromide (BBr₃, 1.2 eq), is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 4-6 hours.

-

The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield 6-(p-Tolyl)pyridin-2-ol, which can be further purified by recrystallization.

-

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for 6-(p-Tolyl)pyridin-2-ol, the pyridin-2-ol scaffold is present in many compounds with diverse pharmacological effects. Substituted pyridines are known to act as inhibitors of various enzymes and to interact with different receptors. For instance, some pyridine derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[6][7]

The introduction of a p-tolyl group could enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. A plausible, though hypothetical, mechanism of action for a compound like 6-(p-Tolyl)pyridin-2-ol could involve the inhibition of a protein kinase cascade, which is a common target for anticancer drugs.

Conclusion

6-(p-Tolyl)pyridin-2-ol represents an interesting synthetic target with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted chemical structure and properties, along with detailed, plausible experimental protocols for its synthesis via the Kröhnke pyridine synthesis and Suzuki-Miyaura cross-coupling. The provided spectroscopic predictions will aid in the characterization of the synthesized compound. While its biological activity remains to be explored, the structural motifs present suggest that it could be a valuable candidate for screening in various biological assays. This guide serves as a foundational resource for researchers interested in the synthesis and study of this and related substituted pyridin-2-ol derivatives.

References

- 1. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-(p-Tolyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic methodologies, and potential biological significance of 6-(p-Tolyl)pyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive modeling for its physicochemical properties and outlines plausible synthetic and characterization protocols based on established organic chemistry principles and literature precedents for analogous structures. The potential for this molecule to interact with significant biological pathways, such as the p38 MAP kinase and phosphodiesterase 4 (PDE4) signaling cascades, is also discussed, highlighting its relevance in drug discovery and development.

Introduction

6-(p-Tolyl)pyridin-2-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a p-tolyl group. The pyridin-2-ol scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism can significantly influence their physicochemical properties and biological activity.

Physicochemical Properties

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₂H₁₁NO | - |

| Molecular Weight | 185.22 g/mol | - |

| Melting Point | 160-180 °C | Based on related structures and computational models.[1][2][3] |

| Boiling Point | > 300 °C | Estimated based on high melting point and polarity. |

| pKa | ~1.5 (pyridinium ion), ~11.0 (hydroxyl group) | Based on data for substituted pyridines and phenols.[4][5][6][7][8] |

| LogP | 2.5 - 3.5 | Fragment-based prediction methods.[9][10][11][12][13] |

| Aqueous Solubility | Low | Inferred from high LogP and non-polar structural elements.[14][15][16][17][18] |

Tautomerism: 6-(p-Tolyl)pyridin-2-ol exists in a tautomeric equilibrium with 6-(p-Tolyl)-1H-pyridin-2-one. In most solvents and in the solid state, the pyridone form is generally favored.

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Coupling

A plausible and efficient method for the synthesis of 6-(p-Tolyl)pyridin-2-ol is the Suzuki-Miyaura cross-coupling reaction.[19][20][21][22][23] This widely used carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with aryl boronic acids. A potential retrosynthetic analysis suggests the coupling of a protected 6-halopyridin-2-ol with p-tolylboronic acid.

Reaction Scheme:

Detailed Protocol:

-

Protection of the Hydroxyl Group: The hydroxyl group of 6-bromopyridin-2-ol is first protected, for example, as a benzyl ether, to prevent side reactions. To a solution of 6-bromopyridin-2-ol in a suitable solvent like DMF, a base such as sodium hydride is added, followed by benzyl bromide. The reaction is stirred at room temperature until completion.

-

Suzuki-Miyaura Coupling: The protected 2-benzyloxy-6-bromopyridine (1 equivalent), p-tolylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a solvent mixture of toluene and water. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Deprotection: The protecting group is removed to yield the final product. For a benzyl ether, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

-

Final Purification: The final product, 6-(p-Tolyl)pyridin-2-ol, is purified by recrystallization or column chromatography.

Characterization

The synthesized 6-(p-Tolyl)pyridin-2-ol would be characterized using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the p-tolyl and pyridin-2-ol moieties and their connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups, such as the O-H or N-H and C=O stretching vibrations, which would also provide insight into the predominant tautomeric form.

-

Melting Point Analysis: The melting point of the purified compound would be determined as an indicator of its purity.

Potential Biological Significance and Signaling Pathways

While there is no specific biological data for 6-(p-Tolyl)pyridin-2-ol, the pyridin-2-one scaffold is a common motif in many biologically active compounds.[24][25][26][27][28]

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses.[29][30][31][32][33] Overactivation of this pathway is implicated in various inflammatory diseases, making it a significant target for drug development. Several pyridinone-containing molecules have been identified as potent p38 MAP kinase inhibitors. The structural features of 6-(p-Tolyl)pyridin-2-ol, particularly the aryl-substituted pyridine core, suggest its potential to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its activity.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a second messenger involved in inflammatory and immune responses.[34][35][36][37] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. The pyridinone structure is a known pharmacophore in several PDE4 inhibitors. Therefore, 6-(p-Tolyl)pyridin-2-ol could potentially act as a PDE4 inhibitor, offering another avenue for its therapeutic application in inflammatory conditions.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 6-(p-Tolyl)pyridin-2-ol.

p38 MAP Kinase Signaling Pathway

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Conclusion

6-(p-Tolyl)pyridin-2-ol represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Although direct experimental data is currently lacking, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The predicted physicochemical properties suggest that it is a lipophilic molecule with low aqueous solubility. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. Furthermore, its structural similarity to known p38 MAP kinase and PDE4 inhibitors suggests that it may exhibit valuable pharmacological activities, warranting further exploration of its therapeutic potential.

References

- 1. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 2. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Estimation of Melting Points of Organics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mrupp.info [mrupp.info]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 18. echemi.com [echemi.com]

- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 29. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. selleckchem.com [selleckchem.com]

- 31. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Local anti-inflammatory effect and behavioral studies on new PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 6-(p-Tolyl)pyridin-2-ol (CAS Number 129720-57-6)

Disclaimer: Publicly available scientific data for 6-(p-Tolyl)pyridin-2-ol (CAS 129720-57-6) is scarce. This guide has been constructed by compiling information from structurally analogous compounds, primarily other 6-aryl-pyridin-2-ol derivatives. The presented data should be considered representative and predictive, rather than experimentally verified for the specific compound of interest.

Introduction

6-(p-Tolyl)pyridin-2-ol is a heterocyclic organic compound belonging to the pyridin-2(1H)-one class. The core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group (a toluene substituent) at the 6-position. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its pyridin-2(1H)-one form. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyridine scaffold is a key structural motif in numerous pharmaceuticals.[3]

Physicochemical and Spectral Properties

No experimental data for 6-(p-Tolyl)pyridin-2-ol is available. The following table summarizes computed properties and experimental data from closely related analogs to provide an estimation.

Table 1: Physicochemical Properties of 6-(p-Tolyl)pyridin-2-ol and Analogs

| Property | 6-(p-Tolyl)pyridin-2-ol (Predicted) | 6-Phenylpyridin-3-ol[4] | 6-Phenylpyridine-2-carboxylic acid[5] | 2-Phenylpyridine[6][7] |

| Molecular Formula | C₁₂H₁₁NO | C₁₁H₉NO | C₁₂H₉NO₂ | C₁₁H₉N |

| Molecular Weight | ~185.22 g/mol | 171.19 g/mol | 199.21 g/mol | 155.20 g/mol |

| Appearance | Solid (Predicted) | - | White to off-white solid powder | Colorless viscous liquid |

| Melting Point | Not Available | Not Available | 220 - 224 °C | Not Applicable |

| Boiling Point | Not Available | Not Available | Not Available | 268–270 °C |

| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF (Predicted)[5] | Not Available | Poor in water; Soluble in DMSO, DMF | Low solubility in water |

Table 2: Spectral Data of Related Pyridine Derivatives

| Spectral Data Type | Observation for Analogous Compounds | Reference |

| ¹H NMR | Aromatic protons typically appear in the δ 7.0-8.5 ppm range. Methyl protons of the tolyl group would appear as a singlet around δ 2.3-2.5 ppm. The N-H proton of the pyridinone tautomer can be a broad singlet. | [8][9] |

| ¹³C NMR | Aromatic carbons appear in the δ 110-160 ppm range. The carbonyl carbon of the pyridinone tautomer would be significantly downfield (>160 ppm). The methyl carbon would be around δ 20-25 ppm. | [8][10] |

| Mass Spectrometry | The molecular ion peak [M]+ would be expected at m/z 185, with fragmentation patterns corresponding to the loss of CO, methyl, or tolyl groups. | [10][11] |

| IR Spectroscopy | Characteristic peaks include N-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. | [8] |

Synthesis and Reaction Mechanisms

While a specific protocol for 6-(p-Tolyl)pyridin-2-ol is not documented, a plausible synthetic route can be derived from established methods for synthesizing 6-aryl-pyridin-2-ones, such as the Kröhnke pyridine synthesis or related multi-component reactions. A potential one-pot synthesis is outlined below.

Caption: Proposed one-pot synthesis of 6-(p-Tolyl)pyridin-2-ol.

Potential Biological Activity and Applications

Derivatives of 6-aryl-pyridin-2(1H)-one have demonstrated significant potential in drug discovery. The biological activity is highly dependent on the nature and position of substituents on the aryl and pyridine rings.

-

Anticancer Activity: Numerous studies report the antiproliferative effects of 6-aryl-2-pyridone derivatives against various human cancer cell lines. Some analogs have been shown to induce cell cycle arrest, highlighting their potential as novel antineoplastic agents.[12] The mechanism often involves the inhibition of critical cellular targets like protein kinases.[13]

-

Antimicrobial Activity: The pyridine scaffold is present in many antibacterial and antifungal agents.[2] Substituted pyridines have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.[2][14]

-

Anti-inflammatory Activity: Certain pyridazinone analogs, which share structural similarities, have shown promising anti-inflammatory properties.[1]

Given these precedents, 6-(p-Tolyl)pyridin-2-ol is a candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization and evaluation of 6-(p-Tolyl)pyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the synthesized compound.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition of the compound.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive or negative ion mode.

-

Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Compare the measured exact mass with the theoretical mass calculated for the chemical formula (C₁₂H₁₁NO) to confirm the elemental composition.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀ value).

-

Methodology:

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HepG2) in complete growth medium in a CO₂ incubator at 37°C.[15][16]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

-

Compound Treatment: Prepare a stock solution of 6-(p-Tolyl)pyridin-2-ol in DMSO. On the day of the experiment, prepare serial dilutions in the growth medium and add them to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).[16]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Caption: General workflow for in vitro cytotoxicity testing.[15]

Signaling Pathways

There is no specific information in the scientific literature regarding the signaling pathways modulated by 6-(p-Tolyl)pyridin-2-ol. For many cytotoxic pyridine derivatives, potential mechanisms of action include the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[13] Further research, including kinome screening, western blotting, and other molecular biology techniques, would be required to elucidate the precise mechanism of action for this compound.

Conclusion

6-(p-Tolyl)pyridin-2-ol, CAS number 129720-57-6, is a compound with limited available data. However, based on the extensive research into structurally related 6-aryl-pyridin-2-ol derivatives, it represents a promising scaffold for further investigation in drug discovery. Its synthesis is feasible through established chemical methodologies. The predictive data suggests it is a solid, organic-soluble compound whose structure can be confirmed with standard spectroscopic techniques. The primary value of this molecule lies in its potential biological activity, particularly as an anticancer, antimicrobial, or anti-inflammatory agent. The provided experimental protocols offer a clear path for its synthesis, characterization, and initial biological evaluation. Future studies are necessary to confirm these predicted properties and to explore its mechanism of action.

References

- 1. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 6. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine, 2-phenyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 6-(p-Tolyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-(p-Tolyl)pyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and further investigation of this and related pyridin-2-one derivatives.

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form. For 6-(p-Tolyl)pyridin-2-ol, the equilibrium lies significantly towards the 2-pyridone tautomer, 6-(p-Tolyl)-1,2-dihydropyridin-2-one. The spectroscopic data presented in this guide are for this predominant tautomeric form.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-(p-Tolyl)pyridin-2-ol. These predictions are derived from the analysis of closely related compounds, including 2-(p-tolyl)pyridine and various substituted 2-pyridones.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-(p-Tolyl)pyridin-2-ol

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 | br s | - | N-H (pyridone) |

| ~7.70 | d | 8.2 | H-2', H-6' (tolyl) |

| ~7.55 | t | 7.8 | H-4 (pyridone) |

| ~7.25 | d | 8.2 | H-3', H-5' (tolyl) |

| ~6.80 | d | 7.5 | H-5 (pyridone) |

| ~6.30 | d | 8.0 | H-3 (pyridone) |

| ~2.40 | s | - | -CH₃ (tolyl) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-(p-Tolyl)pyridin-2-ol

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C=O (C-2, pyridone) |

| ~148.0 | C-6 (pyridone) |

| ~141.0 | C-4' (tolyl) |

| ~140.0 | C-4 (pyridone) |

| ~135.0 | C-1' (tolyl) |

| ~129.5 | C-3', C-5' (tolyl) |

| ~126.0 | C-2', C-6' (tolyl) |

| ~118.0 | C-5 (pyridone) |

| ~106.0 | C-3 (pyridone) |

| ~21.0 | -CH₃ (tolyl) |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data for 6-(p-Tolyl)pyridin-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2900 | Broad | N-H stretch (H-bonded) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600, 1550 | Medium-Strong | C=C and C=N stretches |

| ~1490 | Medium | Aromatic C=C stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Technique: KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data for 6-(p-Tolyl)pyridin-2-ol

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 184 | 80 | [M-H]⁺ |

| 156 | 40 | [M-CHO]⁺ |

| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of 6-(p-Tolyl)pyridin-2-ol. These are based on established methodologies for the synthesis of related 6-aryl-2-pyridones.

Synthesis of 6-(p-Tolyl)pyridin-2-ol

A plausible synthetic route to 6-(p-Tolyl)pyridin-2-ol involves the condensation of an appropriate β-ketoester with an enamine, followed by cyclization and aromatization.

Materials:

-

Ethyl 3-(p-tolyl)-3-oxopropanoate

-

3-aminocrotononitrile

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) under an inert atmosphere of nitrogen.

-

To this solution, ethyl 3-(p-tolyl)-3-oxopropanoate (10.3 g, 50 mmol) is added dropwise with stirring.

-

3-aminocrotononitrile (4.1 g, 50 mmol) is then added, and the reaction mixture is refluxed for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water (100 mL) and acidified with concentrated hydrochloric acid to pH 2.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with diethyl ether.

-

The crude product is recrystallized from ethanol to afford 6-(p-Tolyl)pyridin-2-ol as a crystalline solid.

-

The purified product is dried under vacuum over anhydrous sodium sulfate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

-

¹H NMR spectra are acquired with 16 scans, and ¹³C NMR spectra are acquired with 1024 scans.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via a direct insertion probe.

-

The ionization energy is set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6-(p-Tolyl)pyridin-2-ol.

Caption: Workflow for the synthesis and spectroscopic characterization of 6-(p-Tolyl)pyridin-2-ol.

An In-depth Technical Guide to the Synthesis and Characterization of 6-(p-Tolyl)pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of 6-(p-Tolyl)pyridin-2-ol. This pyridin-2-ol derivative and its tautomeric form, 6-(p-Tolyl)-2(1H)-pyridone, are of interest in medicinal chemistry due to the prevalence of the 2-pyridone scaffold in various biologically active compounds.[1][2] This document outlines a detailed experimental protocol for its synthesis, presents anticipated characterization data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

It is important to note that 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. In solution and the solid state, the pyridone form is generally predominant.[3] Consequently, the characterization data will reflect the properties of the 6-(p-Tolyl)-2(1H)-pyridone tautomer.

Proposed Synthesis

A reliable and common method for the synthesis of 6-aryl-2-pyridones involves the cyclocondensation of a chalcone with a suitable nitrogen and dicarbonyl source. One established approach is a variation of the Guareschi-Thorpe condensation, where a chalcone is reacted with a cyanoacetamide derivative in the presence of a base.[3] An alternative is the Kröhnke pyridine synthesis, which utilizes α,β-unsaturated carbonyl compounds and a nitrogen source like ammonium acetate.[4][5][6][7]

The proposed synthesis in this guide follows a chalcone-based route, which is a straightforward and widely applicable method for obtaining 6-substituted-2-pyridones.[8][9] The synthesis proceeds in two main steps:

-

Claisen-Schmidt Condensation: Synthesis of the intermediate chalcone, (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one, from p-tolualdehyde and acetophenone.

-

Cyclocondensation: Reaction of the chalcone with ethyl cyanoacetate and ammonium acetate to form the target 2-pyridone.

Synthetic Pathway

Caption: Proposed two-step synthesis of 6-(p-Tolyl)-2(1H)-pyridone.

Experimental Protocols

Synthesis of (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one (Chalcone Intermediate)

Materials:

-

p-Tolualdehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

Procedure:

-

Dissolve sodium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add acetophenone to the cooled solution, followed by the dropwise addition of p-tolualdehyde while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate indicates product formation.

-

Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one.

Synthesis of 6-(p-Tolyl)-2(1H)-pyridone

Materials:

-

(E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (EtOH)

Procedure:

-

Combine the synthesized chalcone, ethyl cyanoacetate, and a molar excess of ammonium acetate in a round-bottom flask.

-

Add ethanol as the solvent.

-

Heat the mixture to reflux for 10-12 hours.[1]

-

After cooling to room temperature, a precipitate should form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent such as a DMF/ethanol mixture or by column chromatography on silica gel.[2]

Characterization Data (Predicted)

The following tables summarize the predicted characterization data for 6-(p-Tolyl)-2(1H)-pyridone. These predictions are based on known data for structurally similar 2-pyridone derivatives.

Table 1: Predicted Physical and Mass Spectrometry Data

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Mass (m/z) [M+H]⁺ | 186.0913 |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N-H |

| ~7.7-7.8 | d | 2H | Aromatic H (Tolyl) |

| ~7.5-7.6 | t | 1H | Pyridone H-4 |

| ~7.2-7.3 | d | 2H | Aromatic H (Tolyl) |

| ~6.8-6.9 | d | 1H | Pyridone H-5 |

| ~6.3-6.4 | d | 1H | Pyridone H-3 |

| ~2.4 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163-164 | C=O (C-2) |

| ~156-157 | C-6 |

| ~139-140 | Aromatic C (Tolyl) |

| ~137-138 | C-4 |

| ~136-137 | Aromatic C (Tolyl) |

| ~129-130 | Aromatic CH (Tolyl) |

| ~127-128 | Aromatic CH (Tolyl) |

| ~101-102 | C-5 |

| ~21-22 | -CH₃ |

Table 4: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | br, m | N-H stretch |

| ~3100-3000 | m | Aromatic C-H stretch |

| ~2950-2850 | w | Aliphatic C-H stretch |

| ~1650-1680 | vs | C=O stretch (Amide I) |

| ~1600-1580 | s | C=C stretch (aromatic ring) |

| ~1540 | s | N-H bend (Amide II) |

Experimental Workflow

The overall workflow from synthesis to characterization is depicted below.

Caption: Overall workflow from synthesis to characterization.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Solubility of 6-(p-Tolyl)pyridin-2-ol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 6-(p-Tolyl)pyridin-2-ol. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on providing a robust framework for its empirical determination. This includes a detailed experimental protocol, theoretical solubility considerations, and comparative data from a structurally related compound to guide solvent selection and experimental design.

Introduction to 6-(p-Tolyl)pyridin-2-ol

6-(p-Tolyl)pyridin-2-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position and a p-tolyl group at the 6-position. The pyridin-2-ol tautomer is in equilibrium with its corresponding pyridone form, 6-(p-Tolyl)-1H-pyridin-2-one. This tautomerism can significantly influence its physicochemical properties, including solubility, by affecting its ability to act as a hydrogen bond donor and acceptor. The presence of the nonpolar p-tolyl group and the polar pyridin-2-ol moiety gives the molecule an amphiphilic character, suggesting a varied solubility profile in different solvents.

Theoretical Solubility Considerations

The solubility of 6-(p-Tolyl)pyridin-2-ol is governed by its molecular structure:

-

Polar Head: The pyridin-2-ol group is polar and capable of hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests potential solubility in polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Nonpolar Tail: The p-tolyl group is a nonpolar, aromatic hydrocarbon substituent. This part of the molecule will favor interactions with nonpolar solvents through van der Waals forces, suggesting solubility in solvents like toluene, benzene, and chlorinated hydrocarbons.

The overall solubility in a given solvent will be a balance between these competing factors. It is expected to have limited solubility in highly polar solvents like water and in very nonpolar solvents like hexanes, with optimal solubility likely in solvents of intermediate polarity or in solvent mixtures.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2] This protocol outlines the steps to determine the equilibrium solubility of 6-(p-Tolyl)pyridin-2-ol in various solvents.

Objective: To determine the concentration of a saturated solution of 6-(p-Tolyl)pyridin-2-ol in a selection of solvents at a constant temperature.

Materials:

-

6-(p-Tolyl)pyridin-2-ol (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))

-

Orbital shaker with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 6-(p-Tolyl)pyridin-2-ol to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature for the excess solid to sediment. For faster separation, centrifugation can be employed.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of 6-(p-Tolyl)pyridin-2-ol of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the solute.

-

A calibration curve should be generated from the standard solutions to ensure accurate quantification.

-

-

Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for the shake-flask solubility determination method.

Quantitative Solubility Data of a Structurally Related Compound

Table 1: Mole Fraction Solubility (x) of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at Different Temperatures (K) [3][4][5]

| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |

| Water | 5.89 x 10⁻⁶ | 7.41 x 10⁻⁶ | 9.24 x 10⁻⁶ | 1.09 x 10⁻⁵ | 1.26 x 10⁻⁵ |

| Methanol | 2.81 x 10⁻³ | 3.39 x 10⁻³ | 4.08 x 10⁻³ | 4.60 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.88 x 10⁻³ | 5.81 x 10⁻³ | 6.81 x 10⁻³ | 7.52 x 10⁻³ | 8.22 x 10⁻³ |

| 1-Butanol | 1.34 x 10⁻² | 1.56 x 10⁻² | 1.76 x 10⁻² | 1.93 x 10⁻² | 2.11 x 10⁻² |

| 2-Butanol | 1.41 x 10⁻² | 1.63 x 10⁻² | 1.85 x 10⁻² | 2.02 x 10⁻² | 2.18 x 10⁻² |

| Isopropyl Alcohol | 9.33 x 10⁻³ | 1.08 x 10⁻² | 1.22 x 10⁻² | 1.33 x 10⁻² | 1.44 x 10⁻² |

| Ethylene Glycol | 7.91 x 10⁻³ | 9.21 x 10⁻³ | 1.05 x 10⁻² | 1.16 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol | 9.48 x 10⁻³ | 1.10 x 10⁻² | 1.25 x 10⁻² | 1.38 x 10⁻² | 1.50 x 10⁻² |

| Ethyl Acetate | 4.91 x 10⁻² | 5.83 x 10⁻² | 6.78 x 10⁻² | 7.46 x 10⁻² | 8.10 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | 3.52 x 10⁻¹ | 3.87 x 10⁻¹ | 4.21 x 10⁻¹ | 4.49 x 10⁻¹ | 4.73 x 10⁻¹ |

| Polyethylene Glycol-400 | 3.09 x 10⁻¹ | 3.38 x 10⁻¹ | 3.67 x 10⁻¹ | 3.91 x 10⁻¹ | 4.12 x 10⁻¹ |

| Transcutol® | 2.62 x 10⁻¹ | 2.89 x 10⁻¹ | 3.12 x 10⁻¹ | 3.30 x 10⁻¹ | 3.46 x 10⁻¹ |

Data extracted from Molecules 2019, 24(18), 3404.

As shown in the table, the solubility of 6-Phenyl-pyridazin-3(2H)-one is highest in DMSO, PEG-400, and Transcutol®, and lowest in water.[3][4][5] The solubility generally increases with temperature, indicating an endothermic dissolution process.[3][5]

Solubility Enhancement Strategies

For compounds with low aqueous solubility, several strategies can be employed to improve their dissolution, which is often a critical factor in drug development.

-

pH Modification: The pyridine ring in 6-(p-Tolyl)pyridin-2-ol is weakly basic. Adjusting the pH of the aqueous medium can ionize the molecule, thereby increasing its solubility.

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or PEG 400 can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the nonpolar part of a guest molecule, like the p-tolyl group, forming a water-soluble inclusion complex.

The logical flow for addressing solubility issues is presented in the diagram below.

Caption: Decision workflow for addressing solubility challenges.

Conclusion

While direct quantitative solubility data for 6-(p-Tolyl)pyridin-2-ol remains to be published, this guide provides a comprehensive framework for researchers to approach this critical physicochemical parameter. By understanding the theoretical principles based on its structure, employing a robust experimental protocol like the shake-flask method, and considering various enhancement strategies, professionals in the field can effectively characterize and optimize the solubility of this compound for their specific research and development needs. The provided data on a structurally related molecule offers a valuable starting point for solvent screening and experimental design.

References

Tautomerism in 6-(p-Tolyl)pyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-(p-Tolyl)pyridin-2-ol, a substituted pyridinone derivative of interest in medicinal chemistry. The molecule exists in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms: 6-(p-Tolyl)pyridin-2-ol and 6-(p-Tolyl)pyridin-2(1H)-one, respectively. Understanding and controlling this equilibrium is crucial for drug design and development, as the predominant tautomer dictates the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and receptor binding interactions. This document details the underlying principles of this tautomerism, provides experimental and computational methodologies for its study, and presents expected quantitative data based on analyses of analogous compounds.

Introduction to Pyridin-2-one Tautomerism

The tautomerism of 2-hydroxypyridines to their 2-pyridone isomers is a well-documented and fundamental concept in heterocyclic chemistry.[1][2] This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring and, most significantly, the solvent environment.[3][4] Generally, the lactim (enol) form is favored in the gas phase and in non-polar solvents, while the lactam (keto) form predominates in polar solvents and in the solid state.[5] This is attributed to the larger dipole moment of the lactam tautomer, which is better stabilized by polar surroundings.

For 6-(p-Tolyl)pyridin-2-ol, the p-tolyl substituent at the 6-position is expected to exert a minor electronic effect on the tautomeric equilibrium compared to the strong influence of the solvent.

Tautomeric Equilibrium of 6-(p-Tolyl)pyridin-2-ol

The tautomeric equilibrium between the enol and keto forms of 6-(p-Tolyl)pyridin-2-ol can be represented as follows:

Caption: Tautomeric equilibrium of 6-(p-Tolyl)pyridin-2-ol.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to qualitatively and quantitatively assess the tautomeric equilibrium.

Synthesis of 6-(p-Tolyl)pyridin-2(1H)-one

A plausible synthetic route for 6-(p-Tolyl)pyridin-2(1H)-one is adapted from the synthesis of similar 6-substituted-2-pyridones. A one-pot, three-component reaction of (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one, ethyl 2-nitroacetate, and ammonium acetate in refluxing ethanol has been reported for a related compound.[1] A more general approach involves the condensation of a β-ketoester with an enamine.

Generalized Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate β-ketoester, enamine, and a suitable solvent (e.g., ethanol, toluene).

-

Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 6-(p-tolyl)pyridin-2(1H)-one.

Caption: General experimental workflow for synthesis.

Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for the quantitative determination of the tautomeric equilibrium constant (KT) in various solvents.[3][4] The enol and keto forms have distinct chromophores and thus exhibit different absorption maxima (λmax). The lactim form typically absorbs at a shorter wavelength compared to the lactam form.[4] By measuring the absorbance at the λmax of each tautomer, the relative concentrations can be determined.

Protocol:

-

Sample Preparation: Prepare dilute solutions of 6-(p-Tolyl)pyridin-2-ol in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λmax for the enol and keto forms. The tautomeric equilibrium constant, KT = [keto]/[enol], can be calculated from the absorbance values at these maxima.

¹H and ¹³C NMR spectroscopy are used to identify the predominant tautomer in a given solvent. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the tautomeric form.

-

¹H NMR: The N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) in aprotic solvents, while the O-H proton of the enol form is generally observed at a lower chemical shift. The chemical shifts of the aromatic protons also differ between the two tautomers.

-

¹³C NMR: The carbonyl carbon (C=O) of the keto form exhibits a characteristic resonance in the downfield region of the spectrum (δ ≈ 160-170 ppm).

Protocol:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectral Acquisition: Record ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts and coupling constants to identify the major tautomeric form present.

FT-IR spectroscopy provides characteristic vibrational frequencies for the functional groups present in each tautomer.

-

Keto (Lactam) Form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band around 3400 cm⁻¹.

-

Enol (Lactim) Form: A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, and C=N stretching vibrations can be observed around 1600 cm⁻¹.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

-

Spectral Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands to determine the predominant tautomer in the sample's state.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural determination of the tautomeric form present in the solid state.[6] For 2-pyridone systems, the keto (lactam) form is overwhelmingly favored in the crystalline phase.

Protocol:

-

Crystal Growth: Grow single crystals of 6-(p-Tolyl)pyridin-2(1H)-one suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and confirm the tautomeric form.

Caption: Workflow for tautomer characterization.

Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental spectra.[1][7]

Protocol:

-

Geometry Optimization: Optimize the geometries of both the enol and keto tautomers of 6-(p-Tolyl)pyridin-2-ol using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[2]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects, using a polarizable continuum model (PCM), is crucial for accurate predictions in solution.

-

Spectra Simulation: Simulate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and UV-Vis electronic transitions (using TD-DFT) for comparison with experimental data.

Caption: Computational workflow for tautomer analysis.

Data Presentation

Table 1: Expected Tautomeric Equilibrium Constant (KT) in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected KT ([keto]/[enol]) | Predominant Form |

| Cyclohexane | 2.0 | < 1 | Enol |

| Chloroform | 4.8 | ~ 1-5 | Mixture/Keto |

| Acetonitrile | 37.5 | > 10 | Keto |

| Ethanol | 24.6 | > 10 | Keto |

| Water | 80.1 | >> 10 | Keto |

Table 2: Expected Characteristic Spectroscopic Data

| Spectroscopic Technique | Tautomer | Expected Characteristic Signals |

| ¹H NMR | Keto (Lactam) | N-H: ~11-13 ppm (broad) |

| Enol (Lactim) | O-H: ~9-11 ppm | |

| ¹³C NMR | Keto (Lactam) | C=O: ~160-170 ppm |

| Enol (Lactim) | C-O: ~155-165 ppm | |

| FT-IR (cm⁻¹) | Keto (Lactam) | C=O stretch: ~1650-1690 (strong) |

| N-H stretch: ~3400 (broad) | ||

| Enol (Lactim) | O-H stretch: ~3200-3600 (broad) | |

| UV-Vis (λmax, nm) | Keto (Lactam) | ~310-330 nm |

| Enol (Lactim) | ~280-300 nm |

Table 3: Predicted Relative Energies from DFT Calculations (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) |

| 6-(p-Tolyl)pyridin-2-ol (Enol) | 0 (Reference) |

| 6-(p-Tolyl)pyridin-2(1H)-one (Keto) | ~0.5 - 2.0 |

Note: The keto form is expected to be slightly less stable in the gas phase, consistent with general findings for 2-pyridone systems.[8]

Conclusion

The tautomeric equilibrium of 6-(p-Tolyl)pyridin-2-ol is a critical aspect of its chemical behavior, with significant implications for its application in drug discovery. This equilibrium is highly dependent on the solvent environment, with the polar keto (lactam) form being favored in polar media and the less polar enol (lactim) form in non-polar environments. A combination of spectroscopic techniques, including UV-Vis, NMR, and FT-IR, alongside computational DFT methods, provides a robust framework for the qualitative and quantitative analysis of this tautomerism. While specific experimental data for this molecule is sparse, the principles and methodologies outlined in this guide, supported by data from analogous systems, offer a comprehensive approach for its characterization and for predicting its behavior in various chemical and biological contexts. Further experimental and computational studies on 6-(p-Tolyl)pyridin-2-ol are warranted to provide precise quantitative data and to further refine our understanding of its tautomeric landscape.

References

- 1. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

Quantum Chemical Calculations for 6-(p-Tolyl)pyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The substituent at the 6-position of the pyridone ring is known to significantly influence the molecule's electronic and steric properties, thereby affecting its biological activity.[3] The compound 6-(p-Tolyl)pyridin-2-ol, featuring a tolyl group at this position, is of considerable interest for its potential pharmacological profile.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug design.[4][5][6] These methods allow for the in-silico prediction of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, offering insights that are often difficult or impossible to obtain through experimental means alone.[7][8]

A crucial aspect of 2-pyridone chemistry is the potential for tautomerism, existing in equilibrium between the 2-pyridone and 2-hydroxypyridine forms.[9][10] Computational studies are particularly adept at evaluating the relative stabilities of these tautomers and the energetic barriers for their interconversion.[9][11]

This guide will detail the standard computational protocols for investigating a molecule like 6-(p-Tolyl)pyridin-2-ol, present illustrative data in structured tables, and provide visualizations of the computational workflow and key chemical concepts.

Computational Methodology

The following section outlines a typical experimental protocol for the quantum chemical analysis of 6-(p-Tolyl)pyridin-2-ol, based on established methods for similar compounds.[1][6][8]

Software

All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of the output data would be carried out with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization and Frequency Calculations

The initial molecular structure of 6-(p-Tolyl)pyridin-2-ol, in both its pyridone and hydroxypyridine tautomeric forms, would be built using a molecular editor. A conformational search may be performed to identify the lowest energy conformer. The geometries of these structures would then be optimized without any symmetry constraints using DFT. A commonly employed and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[5][11] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.

Electronic Structure Analysis

Following geometry optimization, a range of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be performed to gain deeper insights into intramolecular interactions and charge delocalization.

NMR Chemical Shift Calculations

To aid in the interpretation of experimental NMR spectra, theoretical chemical shifts for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level used for geometry optimization. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

Expected Results and Discussion

This section presents the type of data that would be generated from the computational study of 6-(p-Tolyl)pyridin-2-ol, organized into clear, comparative tables.

Molecular Geometry

The geometry optimization would provide the precise bond lengths and angles of the molecule in its most stable conformation. This data is fundamental for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °) for 6-(p-Tolyl)pyridin-2-ol (Pyridone Tautomer)

| Parameter | Calculated Value |

| Bond Lengths | |

| C2=O8 | 1.25 |

| N1-C2 | 1.40 |

| N1-C6 | 1.38 |

| C5-C6 | 1.42 |

| C6-C9 | 1.48 |

| Bond Angles | |

| N1-C2-C3 | 118.0 |

| C2-N1-C6 | 122.5 |

| N1-C6-C9 | 119.0 |

| C5-C6-C9 | 123.0 |

| Dihedral Angles | |

| C5-C6-C9-C10 | 45.0 |

Note: The values presented in this table are illustrative and represent typical data obtained for similar molecular structures.

Tautomerism

The relative energies of the 2-pyridone and 2-hydroxypyridine tautomers would be calculated to determine the predominant form.

Table 2: Calculated Relative Energies and Dipole Moments of the Tautomers of 6-(p-Tolyl)pyridin-2-ol

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 2-Pyridone | 0.00 | 4.10 |

| 2-Hydroxypyridine | +2.50 | 2.85 |

Note: These are example values. The relative stability can be influenced by the solvent, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Electronic Properties

The analysis of the frontier molecular orbitals is crucial for understanding the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of 6-(p-Tolyl)pyridin-2-ol (Pyridone Tautomer)

| Parameter | Value (eV) |

| Energy of HOMO | -6.20 |

| Energy of LUMO | -1.85 |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Note: These values are representative and would be calculated from the DFT output.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks in an experimental IR spectrum.

Table 4: Selected Calculated Vibrational Frequencies for 6-(p-Tolyl)pyridin-2-ol (Pyridone Tautomer)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1680 | Carbonyl stretch |

| ν(N-H) | 3450 | N-H stretch |

| ν(C-H) aromatic | 3050-3100 | Aromatic C-H stretches |

| Ring breathing | 1010 | Pyridone ring breathing |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of 6-(p-Tolyl)pyridin-2-ol.

References

- 1. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 11. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Trajectory of 6-(p-Tolyl)pyridin-2-ol Derivatives in Therapeutic Research

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, 6-(p-Tolyl)pyridin-2-ol and its derivatives are emerging as a promising class of compounds with the potential for significant therapeutic applications. This technical guide delves into the burgeoning research surrounding these molecules, consolidating the available data on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique chemical scaffold.

Synthetic Pathways to 6-Aryl-Pyridin-2-ol Derivatives

The synthesis of 6-aryl-pyridin-2-ol derivatives, including the p-tolyl variant, can be achieved through several established synthetic routes. A common and effective method involves a multi-component reaction, which offers the advantages of efficiency and structural diversity.

A generalized synthetic workflow is depicted below:

This diagram illustrates a common synthetic strategy, the Hantzsch dihydropyridine synthesis, followed by an oxidation step to yield the target pyridin-2-ol scaffold. The selection of the specific aryl aldehyde, active methylene compound, and subsequent modifications allows for the generation of a diverse library of derivatives for biological screening.